

optimizing Chloroneb application timing for maximum effectiveness

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Compound Focus: Chloroneb

CAS No.: 2675-77-6

Cat. No.: S523523

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Chloroneb Overview and Regulatory Status

Chloroneb is a systemic fungicide that was historically used as a seed treatment to control diseases like snow mold, blights, and damping-off in crops such as turf, soybeans, and cotton [1]. Its primary mode of action is as a **lipid peroxidation inhibitor**, and it is absorbed by plant roots [1].

Regulatory Note: According to the Pesticide Properties Database (PPDB), **Chloroneb** is **not approved** under EC Regulation 1107/2009 and is considered obsolete [1]. Any experimental use should comply with local regulations for obsolete pesticides.

Key Chemical and Physical Properties of Chloroneb

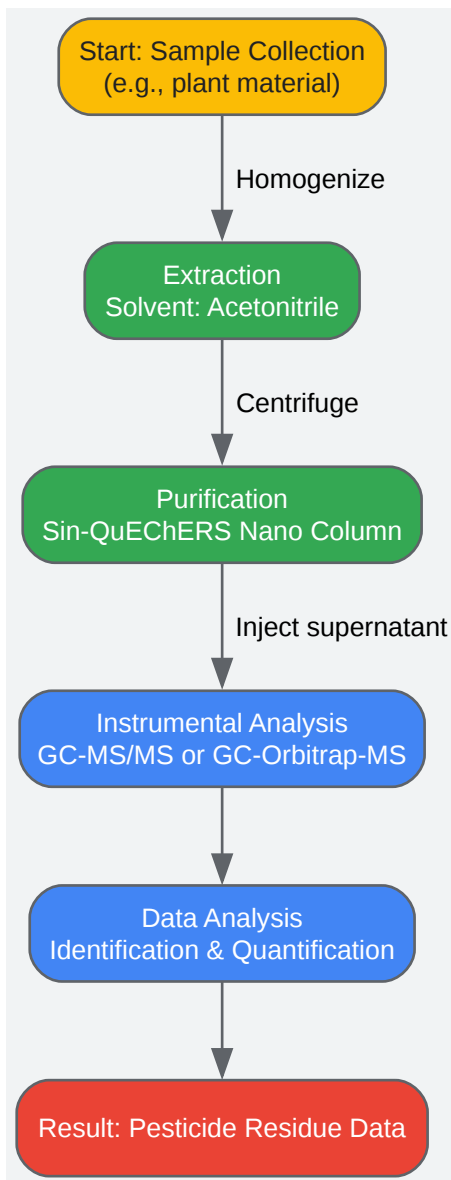
The following table summarizes the fundamental characteristics of **Chloroneb** as reported in scientific databases [1].

Property	Value / Description
IUPAC Name	1,4-dichloro-2,5-dimethoxybenzene [1]
CAS Registry Number	2675-77-6 [1] [2]

Property	Value / Description
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂ [1] [2]
Molecular Weight	207.05 g/mol [1] [2]
Water Solubility (at 20°C, pH 7)	8 mg/L (Low) [1]
Log P (Octanol-water)	3.58 (High) [1]
Vapour Pressure (at 20°C)	400 mPa (Highly volatile) [1]
Soil DT ₅₀ (typical)	130 days (Persistent) [1]

Analytical Methods for Detection and Quantification

While **Chloroneb** itself is obsolete, it can be included in multi-residue screening methods. The following workflow visualizes a general procedure for determining pesticide residues in complex plant matrices, which is applicable to **Chloroneb** [3].



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Detailed Protocol [3]:

- **Sample Preparation:** Homogenize 2 g of sample powder.
- **Extraction:** Add 10 mL of water for re-dissolution, vortex, then add 10 mL of acetonitrile and vortex again. Add a salt mixture (e.g., 6 g MgSO₄ + 1.5 g sodium acetate), vortex, place in an ice water bath for 10 minutes, and centrifuge.
- **Purification:** Transfer the supernatant to a **Sin-QuEChERS Nano column**. This column contains a combination of materials (e.g., MgSO₄, PSA, C18, and multi-walled carbon nanotubes) to remove interfering matrix components. Vortex and centrifuge.
- **Instrumental Analysis:** Analyze the purified extract using **GC-MS/MS** or high-resolution **GC-Orbitrap-MS**.

- **Identification & Quantification:** **Chloroneb** can be identified by its retention time and mass spectrum. The method can achieve low detection limits (e.g., 1.0–10.0 $\mu\text{g}\cdot\text{kg}^{-1}$) [3]. An analysis of over 200 pesticides on an Rxi-5ms column by GC-MS/MS shows that **Chloroneb** has a retention time (tR) of approximately **10.10 minutes** [4].

Frequently Asked Questions (FAQs)

Q1: What are the major environmental fate concerns with Chloroneb? Based on its physicochemical properties, **Chloroneb** presents two main concerns [1]:

- **Persistence:** With a typical soil DT₅₀ of 130 days, it degrades slowly.
- **Volatility:** Its high vapour pressure means it can be prone to drift after application.

Q2: My sample is a complex herbal material. Can I still analyze it for Chloroneb? Yes. The QuEChERS method has been successfully adapted for complex matrices like chrysanthemum flowers [3]. The key is using an effective purification step, such as a column that includes multi-walled carbon nanotubes (MWCNTs), to clean up the sample extract and reduce matrix interference.

Q3: Why is optimizing the sample preparation workflow so critical? A well-optimized workflow ensures:

- **Accuracy:** Effective purification reduces matrix effects that can skew results.
- **Sensitivity:** Proper extraction and clean-up allow for the detection of trace residues.
- **Efficiency:** High-throughput methods enable the processing of many samples, which is essential for monitoring programs.

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References

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To cite this document: Smolecule. [optimizing Chloroneb application timing for maximum effectiveness]. Smolecule, [2026]. [Online PDF]. Available at:

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